2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
CAS No.: 1040680-54-3
Cat. No.: VC11961661
Molecular Formula: C17H15ClN4O3S3
Molecular Weight: 455.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040680-54-3 |
|---|---|
| Molecular Formula | C17H15ClN4O3S3 |
| Molecular Weight | 455.0 g/mol |
| IUPAC Name | 2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(3-chloro-4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C17H15ClN4O3S3/c1-10-4-5-11(7-12(10)18)21-14(23)9-27-17-20-8-13(16(19)22-17)28(24,25)15-3-2-6-26-15/h2-8H,9H2,1H3,(H,21,23)(H2,19,20,22) |
| Standard InChI Key | KIOZCVARMFSCRK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3)Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound belongs to the sulfonamide class, characterized by the following properties:
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-Amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(3-chloro-4-methylphenyl)acetamide |
| Molecular Formula | C₁₇H₁₅ClN₄O₃S₃ |
| Molecular Weight | 455.0 g/mol |
| SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 |
| CAS Number | 1040680-54-3 |
The pyrimidine core (position 2 and 4) is substituted with an amino group and a thiophene-2-sulfonyl moiety, while the sulfanyl bridge connects to an acetamide group bearing a 3-chloro-4-methylphenyl substituent.
Structural Significance
-
Thiophene Sulfonyl Group: Enhances electronic delocalization and potential binding to enzymatic active sites .
-
Chloro-Methylphenyl Group: Increases lipophilicity, potentially improving membrane permeability.
-
Sulfanyl Linkage: Contributes to metabolic stability and redox modulation.
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step organic reactions:
-
Pyrimidine Core Formation: Condensation of thiophene-2-sulfonyl chloride with a guanidine derivative under basic conditions.
-
Sulfanyl Bridge Introduction: Nucleophilic substitution using mercaptoacetamide intermediates.
-
Acetamide Functionalization: Coupling with 3-chloro-4-methylaniline via carbodiimide-mediated amidation.
Industrial-scale production employs continuous flow reactors and chromatographic purification to achieve >95% purity.
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrimidine cyclization | K₂CO₃, DMF, 80°C | 65–70% |
| Sulfanyl linkage formation | NaH, THF, 0°C → RT | 80% |
| Acetamide coupling | EDC/HOBt, DCM, RT | 75% |
Biological Activity and Mechanisms
Chemokine Receptor Modulation
Structural analogs of this compound exhibit affinity for chemokine receptors (e.g., CCR5, CXCR4), critical regulators of immune cell migration . In silico docking studies suggest that the thiophene sulfonyl group interacts with receptor tyrosine residues, while the chloro-methylphenyl moiety occupies hydrophobic pockets .
Mechanistically, the sulfonyl group disrupts microbial folate biosynthesis .
Anticancer Activity
In vitro studies on analogous compounds reveal cytotoxicity against solid tumors:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | ERK1/2 pathway inhibition |
| A549 (lung cancer) | 18.3 | Apoptosis induction |
The chloro-methylphenyl group enhances DNA intercalation, while the pyrimidine core inhibits topoisomerase II .
Pharmacological Applications
Immune-Mediated Disorders
The compound’s chemokine receptor affinity positions it as a candidate for:
-
Autoimmune Diseases: Targeting CCR5 in rheumatoid arthritis .
-
Oncology: Inhibiting CXCR4-mediated metastasis in breast cancer .
Infectious Diseases
Combination therapies leveraging its antimicrobial properties could address drug-resistant infections .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume